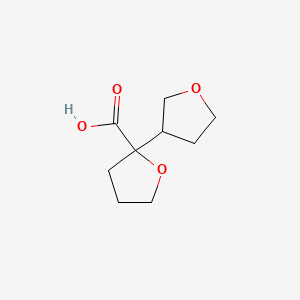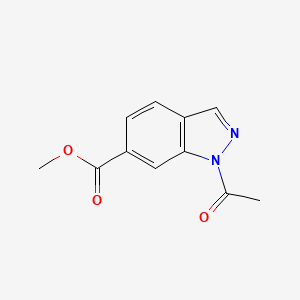![molecular formula C16H21BrN2O2 B13071609 tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
N-Boc Protection: Conversion of the formylated product to its N-Boc derivative.
Reduction: Reduction of the aldehyde group to an alcohol.
Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride.
Formylation: Introduction of a formyl group at the 4-position using n-BuLi and DMF.
Horner-Wadsworth-Emmons Olefination: Introduction of the TBS-protected enyne side chain.
Analyse Chemischer Reaktionen
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: The bromine atom allows for nucleophilic substitution reactions.
Protection/Deprotection: The tert-butyl and silyl groups can be added or removed under specific conditions
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active natural products.
Biology: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its role in drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of complex organic molecules and materials
Wirkmechanismus
The mechanism of action of tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate can be compared with other indole derivatives like:
- tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C16H21BrN2O2 |
|---|---|
Molekulargewicht |
353.25 g/mol |
IUPAC-Name |
tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m1/s1 |
InChI-Schlüssel |
YMSAVEMRGDWREM-TZMCWYRMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


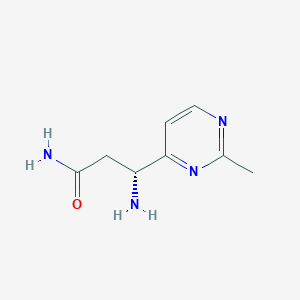
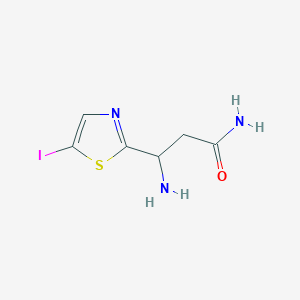
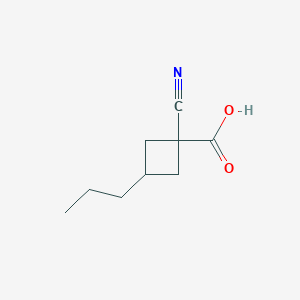
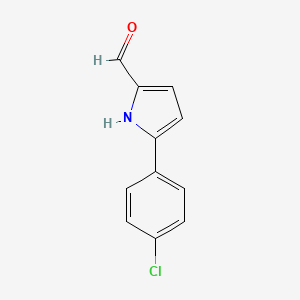
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)

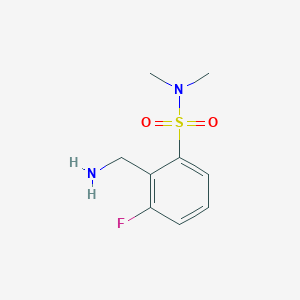
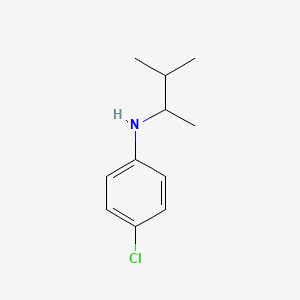

![1-(2-methoxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13071556.png)
